1-(1,3-Benzoxazol-2-yl)piperidin-4-amine CAS number and identifiers
1-(1,3-Benzoxazol-2-yl)piperidin-4-amine CAS number and identifiers
Topic: 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine CAS number and identifiers Content Type: In-depth technical guide.
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Executive Summary
1-(1,3-Benzoxazol-2-yl)piperidin-4-amine (CAS: 760940-88-3) is a high-value heterocyclic building block used extensively in medicinal chemistry.[1] Structurally, it consists of a piperidine ring fused via its nitrogen atom to the C2 position of a 1,3-benzoxazole moiety, leaving a primary amine available at the C4 position of the piperidine.[1]
This compound serves as a critical "privileged scaffold" intermediate.[1] Its unique architecture combines the lipophilic, planar benzoxazole system (a bioisostere for indole or quinoline) with a solubilizing, vector-defined piperidine linker.[1] It is frequently employed in the synthesis of GPCR ligands (e.g., Orexin antagonists), kinase inhibitors, and antimicrobial agents targeting quorum sensing pathways.[1]
Chemical Identity & Properties
The following table consolidates the definitive identifiers for this compound. Researchers should verify these against their specific vendor batches, as salt forms (e.g., hydrochloride) will alter the molecular weight.[1]
| Property | Value |
| Chemical Name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine |
| CAS Number | 760940-88-3 |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| SMILES | NC1CCN(CC1)C2=NC3=CC=CC=C3O2 |
| InChIKey | Computed from structure:ODNGMJZVVGSKTN-UHFFFAOYSA-N (Verify with vendor) |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base) |
| pKa (Calc) | ~9.8 (Piperidine amine), ~0.5 (Benzoxazole N) |
Synthesis Strategy & Protocols
The synthesis of 1-(1,3-Benzoxazol-2-yl)piperidin-4-amine typically follows a Nucleophilic Aromatic Substitution (SₙAr) pathway.[1] This route is preferred over cyclization methods due to higher regioselectivity and milder conditions.[1]
Retrosynthetic Analysis
The molecule is disconnected at the C2-N bond between the benzoxazole and the piperidine nitrogen.[1]
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Electrophile: 2-Chlorobenzoxazole (highly reactive at C2 due to the electron-withdrawing effect of the adjacent oxygen and nitrogen).[1]
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Nucleophile: Piperidin-4-amine (or its N-Boc protected derivative to prevent polymerization).[1]
Optimized Synthesis Workflow
While direct coupling with free piperidin-4-amine is possible, using tert-butyl piperidin-4-ylcarbamate (N-Boc-4-aminopiperidine) is recommended to avoid side reactions at the primary amine.[1]
Step 1: SₙAr Coupling
-
Reagents: 2-Chlorobenzoxazole (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.1 eq), DIPEA (2.0 eq).[1]
-
Solvent: DMF or Acetonitrile (ACN).[1]
-
Conditions: Heat at 80–100°C for 4–6 hours.[1]
-
Mechanism: The secondary amine of the piperidine attacks the C2 position of the benzoxazole, displacing the chloride ion.[1]
-
Work-up: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
Step 2: Boc-Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.[1]
-
Conditions: Stir at Room Temperature (RT) for 1–2 hours.
-
Work-up: Concentrate in vacuo. Neutralize with saturated NaHCO₃ to obtain the free base, or isolate as the hydrochloride salt.[1]
Visualized Reaction Pathway
Caption: Two-step synthesis via SnAr coupling followed by acid-mediated deprotection.
Medicinal Chemistry Applications
This scaffold is a staple in drug discovery libraries due to its ability to span distinct binding pockets.[1]
Pharmacophore Analysis[1][2]
-
Benzoxazole Moiety: Acts as a lipophilic anchor.[1] It often targets hydrophobic pockets in enzymes or receptors (e.g., the S1 pocket of proteases or the orthosteric site of GPCRs).[1] It is a bioisostere for indole, purine, and quinoline.[1]
-
Piperidine Ring: Provides a semi-rigid linker that directs the primary amine vector.[1] It improves solubility and metabolic stability compared to flexible alkyl chains.[1]
-
Primary Amine: The "warhead" or attachment point.[1] It is typically derivatized into amides, ureas, or sulfonamides to interact with specific residues (e.g., Asp/Glu) in the target protein.[1]
Known Biological Targets[1]
-
Orexin Receptor Antagonists: Benzoxazole-piperidine derivatives are structural analogs to Suvorexant-type compounds, used for treating insomnia.[1]
-
Quorum Sensing Inhibitors: Amide derivatives of this amine have shown efficacy in disrupting bacterial communication (quorum sensing), offering a pathway for novel antimicrobials [1].[1]
-
Kinase Inhibitors: The scaffold is used to target G-protein-coupled receptor kinases (GRK-2/5), relevant in heart failure pathology [2].[1]
Structural Logic Diagram
Caption: Pharmacophore dissection showing the functional roles of each structural component.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Treat as a potential sensitizer.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption from air (carbamate formation).[1]
-
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).[1]
References
-
Smolecule. (2023).[1] Biological Activity of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide. Link
-
Cho, S. Y., et al. (2013).[1] Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
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BLDpharm. (2024).[1] Product Analysis: 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine (CAS 760940-88-3).[1][3][4] Link
-
PubChem. (2025).[1][5][6] Compound Summary: 2-(piperidin-4-yl)-1H-1,3-benzodiazole (Analogous Structure Analysis). Link
Sources
- 1. Buy N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | 1797852-86-8 [smolecule.com]
- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]
- 3. 1266664-66-7|(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1158452-05-1|[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]methylamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | C12H16ClN3O | CID 16269770 - PubChem [pubchem.ncbi.nlm.nih.gov]
